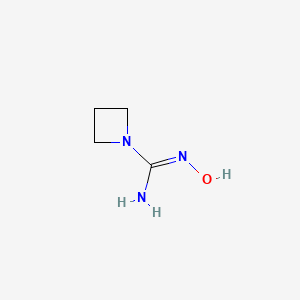
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile typically involves the following steps:
Formation of Benzoxazine Intermediate: The initial step involves the reaction of phenol with hydrazine to form a benzoxazine intermediate.
Cyclization and Carbonitrile Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The benzoxazine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Oxo derivatives of the benzoxazine ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzoxazine derivatives depending on the reagents used.
Scientific Research Applications
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes like topoisomerase.
Medicine: Explored for its potential anticancer properties due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of advanced materials, including polymers and resins, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile involves its interaction with specific molecular targets:
Topoisomerase Inhibition: The compound acts as an inhibitor of topoisomerase I, an enzyme involved in DNA replication and transcription.
Pathways Involved: The inhibition of topoisomerase I leads to the disruption of DNA replication and transcription processes, which can result in cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-7-hydroxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylate
- 3-Hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]-2,2-dimethyldihydro-2H-benzopyran
- (2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)acetic acid
Uniqueness
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile is unique due to its carbonitrile group, which imparts distinct chemical properties and reactivity compared to other benzoxazine derivatives. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H6N2O2 |
|---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
3-oxo-4H-1,4-benzoxazine-7-carbonitrile |
InChI |
InChI=1S/C9H6N2O2/c10-4-6-1-2-7-8(3-6)13-5-9(12)11-7/h1-3H,5H2,(H,11,12) |
InChI Key |
OPZUJNUBSIYPRD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Diazaspiro[3.5]nonane](/img/structure/B13305614.png)





amine](/img/structure/B13305664.png)






